5-Chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-Chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolinesThe molecular formula of this compound is C10H12ClNO, and it has a molecular weight of 197.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions typically involve heating the reaction mixture to facilitate cyclization.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and reaction conditions can be optimized for higher yields and purity. Industrial processes often incorporate continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines .
Scientific Research Applications
5-Chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the chloro and methoxy substituents.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another analog with methoxy groups at different positions on the aromatic ring.
Uniqueness: 5-Chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its potency and selectivity in certain applications compared to other tetrahydroisoquinoline analogs .
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12ClNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-3,12H,4-6H2,1H3 |
InChI Key |
YHEUQHSHFCNBKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CNCCC2=C(C=C1)Cl |
Origin of Product |
United States |
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